molecular formula C8H17Br B13176944 1-Bromo-3,4-dimethylhexane

1-Bromo-3,4-dimethylhexane

Cat. No.: B13176944
M. Wt: 193.12 g/mol
InChI Key: DBMOEFMPGXUHCF-UHFFFAOYSA-N
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Description

1-Bromo-3,4-dimethylhexane is an organic compound belonging to the class of haloalkanes It is characterized by a bromine atom attached to the first carbon of a hexane chain, which also has methyl groups attached to the third and fourth carbons

Preparation Methods

1-Bromo-3,4-dimethylhexane can be synthesized through several methods:

    Free Radical Halogenation: This method involves the reaction of 3,4-dimethylhexane with bromine in the presence of ultraviolet light or a radical initiator. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom.

    Addition of Hydrogen Bromide to Alkenes: Another method involves the addition of hydrogen bromide to 3,4-dimethylhex-1-ene. This reaction follows Markovnikov’s rule, where the bromine atom attaches to the carbon with the greater number of hydrogen atoms.

    Industrial Production: Industrially, this compound can be produced using bromine and a suitable catalyst under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-3,4-dimethylhexane undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile. Common reagents include hydroxide ions, cyanide ions, and ammonia.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide can lead to the formation of 3,4-dimethylhex-1-ene.

    Oxidation and Reduction: Although less common, the compound can also participate in oxidation and reduction reactions under specific conditions.

Scientific Research Applications

1-Bromo-3,4-dimethylhexane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic chemistry.

    Pharmaceutical Research: The compound is studied for its potential use in the development of new drugs and therapeutic agents.

    Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-Bromo-3,4-dimethylhexane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bromine atom, being a good leaving group, departs from the carbon chain, allowing the nucleophile to attack the positively charged carbon. In elimination reactions, the base abstracts a proton from a carbon adjacent to the carbon bearing the bromine atom, leading to the formation of a double bond.

Comparison with Similar Compounds

1-Bromo-3,4-dimethylhexane can be compared with other haloalkanes such as:

    1-Bromohexane: Unlike this compound, 1-Bromohexane does not have methyl substituents, making it less sterically hindered and more reactive in certain reactions.

    1-Chloro-3,4-dimethylhexane: This compound has a chlorine atom instead of a bromine atom, which affects its reactivity and the types of reactions it can undergo.

    3,4-Dimethylhexane: The absence of a halogen atom in this compound makes it less reactive in nucleophilic substitution and elimination reactions.

Properties

Molecular Formula

C8H17Br

Molecular Weight

193.12 g/mol

IUPAC Name

1-bromo-3,4-dimethylhexane

InChI

InChI=1S/C8H17Br/c1-4-7(2)8(3)5-6-9/h7-8H,4-6H2,1-3H3

InChI Key

DBMOEFMPGXUHCF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)CCBr

Origin of Product

United States

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